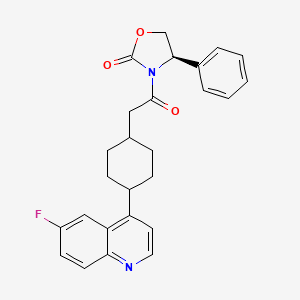
(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Antibacterial Applications
Fluoroquinolones represent a major class of antibacterial agents with great therapeutic potential. The study by Kuramoto et al. (2003) on novel antibacterial 8-chloroquinolones highlighted the synthesis of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the quinolone structure can significantly enhance antibacterial efficacy (Kuramoto et al., 2003). This insight is pertinent to the design and potential applications of "(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one" in developing new antibacterial agents.
Oxazolidinone Antibacterial Agents
The oxazolidinone class, which is part of the chemical name of interest, is known for its unique mechanism of inhibiting bacterial protein synthesis. The study by Zurenko et al. (1996) on U-100592 and U-100766, novel oxazolidinone antibacterial agents, demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including strains resistant to common antibiotics (Zurenko et al., 1996). This emphasizes the potential of oxazolidinones in addressing antibiotic resistance, a critical issue in modern medicine.
Selective Estrogen Receptor Degraders (SERDs)
While not directly related to the molecule , the development of selective estrogen receptor degraders (SERDs) like AZD9833 for the treatment of ER+ breast cancer provides an example of how structural optimization and systematic investigation can lead to potent therapeutic agents with desirable pharmacokinetic properties for oral administration (Scott et al., 2020). This process of drug development is relevant to the exploration of new compounds with potential pharmacological applications.
Synthesis of Fluoroquinolones
Research into the synthesis of mono- and di-substituted 2,4,5-trifluorobenzoic acid synthons, which are key precursors for biologically active 6-fluoroquinolones, underlines the significance of developing efficient synthetic routes for the production of fluoroquinolone derivatives with antiparasitical activities (Anquetin et al., 2005). This research supports the potential for synthesizing and exploring the biological activities of compounds like "(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one."The research applications of related compounds highlight the potential of "(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one" in the development of new antibacterial agents, the exploration of unique mechanisms for antibiotic action, and the synthesis of novel pharmaceuticals with potential applications in treating various diseases. The insights from these studies can guide further research into the synthesis, biological activity, and pharmacological applications of such complex molecules.
特性
IUPAC Name |
(4R)-3-[2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetyl]-4-phenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3/c27-20-10-11-23-22(15-20)21(12-13-28-23)18-8-6-17(7-9-18)14-25(30)29-24(16-32-26(29)31)19-4-2-1-3-5-19/h1-5,10-13,15,17-18,24H,6-9,14,16H2/t17?,18?,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCHPGLGWGZWCT-XCNDVJPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)N2C(COC2=O)C3=CC=CC=C3)C4=C5C=C(C=CC5=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CC(=O)N2[C@@H](COC2=O)C3=CC=CC=C3)C4=C5C=C(C=CC5=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2554472.png)
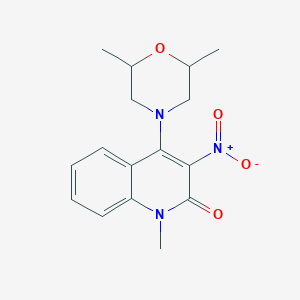
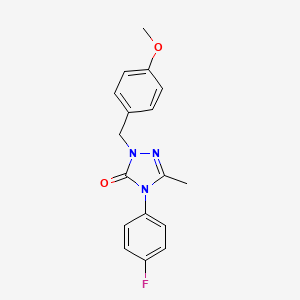
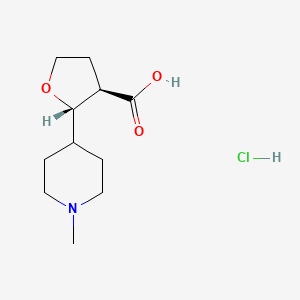
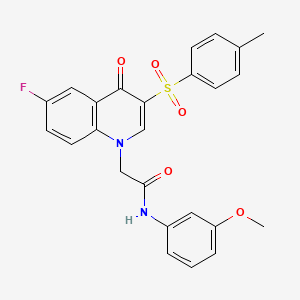
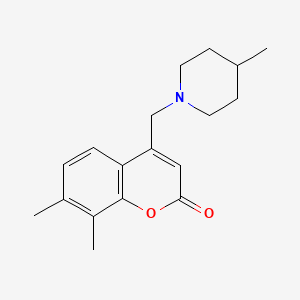
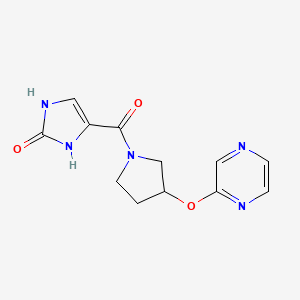
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2554483.png)
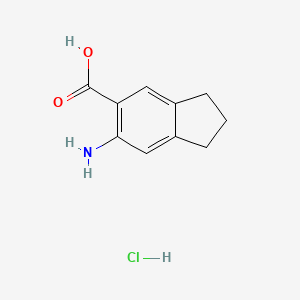
![1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide](/img/structure/B2554486.png)

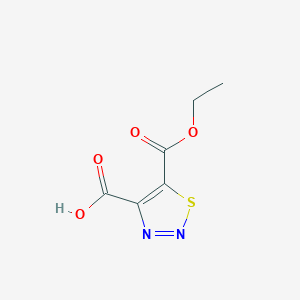
![methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2554490.png)
